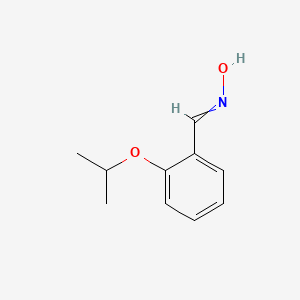

2-Isopropoxybenzaldehyde oxime

Description

Contextualization within Benzaldehyde (B42025) Oxime Derivatives Research

Benzaldehyde oxime and its derivatives are a well-established class of compounds in organic chemistry. rsc.org Research into these derivatives is driven by their utility as versatile intermediates in the synthesis of a wide array of more complex molecules. ontosight.ai The substitution pattern on the benzene (B151609) ring significantly influences the chemical and physical properties of these compounds. nih.gov

The introduction of an isopropoxy group at the 2-position, as seen in 2-isopropoxybenzaldehyde (B1295665) oxime, imparts specific steric and electronic effects. This can alter the reactivity of the oxime group and the aromatic ring, leading to unique applications in synthesis. For instance, the presence of alkoxy groups can influence the conformational arrangement and hydrogen-bonding patterns in the solid state, as observed in related methoxybenzaldehyde oxime derivatives. iucr.org

Significance of Oxime Functional Groups in Advanced Synthesis

The oxime functional group (C=N-OH) is a cornerstone of modern organic synthesis due to its remarkable versatility. numberanalytics.comrsc.org Oximes serve as crucial intermediates for the preparation of various nitrogen-containing compounds, such as amines, nitriles, and amides. taylorandfrancis.com They are also precursors for the generation of iminyl radicals, which are valuable for constructing nitrogen-containing heterocycles. rsc.orgbeilstein-journals.org

The reactivity of the oxime group allows for a variety of chemical transformations. It can participate in reactions such as Beckmann rearrangements, reductions, and cycloadditions. taylorandfrancis.comnumberanalytics.com The ability of oximes to be readily converted into other functional groups makes them indispensable tools for synthetic chemists. numberanalytics.com Furthermore, oxime derivatives have found applications in materials science for the synthesis of polymers. numberanalytics.comnumberanalytics.com

Overview of Academic Research Trajectories for Alkoxybenzaldehyde Oximes

Academic research on alkoxybenzaldehyde oximes has explored various facets of their chemistry. Studies have investigated their synthesis, structural characterization, and reactivity. For example, the crystal structures of several methoxybenzaldehyde oxime derivatives have been elucidated, revealing how the position of the alkoxy group affects molecular conformation and intermolecular interactions. iucr.org

A notable area of investigation is the use of alkoxybenzaldehyde oximes in cyclization reactions. Research has demonstrated the intramolecular oxidative cycloaddition of 2-alkoxybenzaldehyde oximes to synthesize condensed isoxazole (B147169) derivatives, which are important heterocyclic compounds. nih.gov Additionally, the influence of substituents on the photochemical behavior of benzaldehyde oximes has been a subject of study, with findings indicating that the reaction pathways can be directed towards the formation of either aldehydes or nitriles. nih.govresearchgate.net The synthesis of various arylcyanomethylenequinone oximes from 4-alkoxybenzaldehydes highlights another research avenue for these compounds. mdpi.com

The physical and chemical properties of 2-isopropoxybenzaldehyde, the precursor to the oxime, are also relevant to understanding its reactivity and potential applications. nih.gov

Interactive Data Table: Properties of 2-Isopropoxybenzaldehyde Oxime and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Isopropoxybenzaldehyde oxime | C10H13NO2 | 179.22 | 22921-58-0 |

| 2-Isopropoxybenzaldehyde | C10H12O2 | 164.20 | 22921-58-0 |

| 2-Methoxybenzaldehyde oxime | C8H9NO2 | 151.16 | 3717-23-5 |

| 2,3-Dimethoxybenzaldehyde oxime | C9H11NO3 | 181.19 | 24860-93-3 |

| 2,5-Dimethoxybenzaldehyde oxime | C9H11NO3 | 181.19 | 34826-69-0 |

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-propan-2-yloxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(2)13-10-6-4-3-5-9(10)7-11-12/h3-8,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGONDVWPDMQAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isopropoxybenzaldehyde Oxime

Precursor Synthesis: Advanced Approaches to 2-Isopropoxybenzaldehyde (B1295665)

The synthesis of 2-Isopropoxybenzaldehyde, an important intermediate in various chemical syntheses, can be achieved through several reliable methods. chemicalbook.com

A primary and widely used method for synthesizing 2-Isopropoxybenzaldehyde is through the etherification of salicylaldehyde (B1680747). The Williamson ether synthesis is a classic and effective method for this transformation. byjus.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group of salicylaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking an isopropyl halide (such as 2-bromopropane (B125204) or 2-iodopropane) in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in the presence of a base like potassium carbonate in a suitable solvent such as isopropanol (B130326) or acetonitrile. pitt.edumdma.ch

The choice of reactants is crucial for the success of the Williamson ether synthesis. It is generally favorable to use a primary alkyl halide and an alkoxide that can be primary, secondary, or tertiary. wikipedia.org Using a secondary alkyl halide like 2-bromopropane with the phenoxide derived from salicylaldehyde is a viable route to 2-Isopropoxybenzaldehyde. chemicalbook.comlibretexts.org

Table 1: Williamson Ether Synthesis of 2-Isopropoxybenzaldehyde from Salicylaldehyde

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| Salicylaldehyde | 2-Bromopropane | Potassium Carbonate | Isopropanol | 2-Isopropoxybenzaldehyde |

| Salicylaldehyde | 2-Iodopropane | Sodium Hydride | Tetrahydrofuran (B95107) | 2-Isopropoxybenzaldehyde |

An alternative, though more complex, approach involves the selective functionalization of a benzene (B151609) derivative. One such method starts with 3-fluorophenol. The hydroxyl group is first protected, for instance, by reacting it with tert-butyldimethylsilyl chloride. Following this, a directed ortho-lithiation using a strong base like sec-butyllithium (B1581126) at very low temperatures, followed by quenching with dimethylformamide (DMF), introduces the aldehyde group at the ortho position. google.com A subsequent deprotection step would be required to yield the hydroxybenzaldehyde, which could then be etherified as described above.

A noteworthy method for the selective ortho-formylation of phenols utilizes magnesium dichloride and triethylamine (B128534) with paraformaldehyde. mdma.chorgsyn.orgorgsyn.org This method has been shown to be effective for a range of substituted phenols, providing good to excellent yields of the corresponding salicylaldehyde derivatives. mdma.chorgsyn.org This could potentially be applied to an isopropoxy-substituted phenol (B47542) to generate the target aldehyde.

Direct Oxime Formation from 2-Isopropoxybenzaldehyde

Once 2-Isopropoxybenzaldehyde is obtained, it can be converted to the corresponding oxime. evitachem.com

The most common method for the synthesis of oximes is the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632) or one of its salts, such as hydroxylamine hydrochloride. mdpi.comencyclopedia.pubresearchgate.net This reaction is typically carried out in a suitable solvent, and sometimes in the presence of a weak base like pyridine (B92270) or sodium acetate (B1210297) to neutralize the liberated acid. ijprajournal.com The reaction of 2-isopropoxybenzaldehyde with hydroxylamine hydrochloride leads to the formation of 2-isopropoxybenzaldehyde oxime. evitachem.com

The general reaction is versatile and can be applied to a wide array of aldehydes and ketones. orientjchem.org

Table 2: Synthesis of 2-Isopropoxybenzaldehyde Oxime via Condensation

| Aldehyde | Reagent | Conditions | Product |

|---|---|---|---|

| 2-Isopropoxybenzaldehyde | Hydroxylamine Hydrochloride | Reflux | 2-Isopropoxybenzaldehyde oxime |

| 2-Isopropoxybenzaldehyde | Hydroxylamine-O-sulfonic acid | Room Temperature, Ethanol (B145695) | 2-Isopropoxybenzaldehyde oxime |

To improve reaction efficiency and promote greener chemical processes, catalytic methods for oxime synthesis have been developed.

Heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture and potential for reuse. Various solid catalysts have been explored for the oximation of aldehydes and ketones. These include materials like TiO2/SO42−, ZnO, magnetic Fe3O4 nanoparticles, and nanostructured pyrophosphates such as Na2CaP2O7. researchgate.net These catalysts can facilitate the reaction under mild or even solvent-free conditions, often leading to high yields in shorter reaction times compared to traditional methods. researchgate.net While specific application to 2-isopropoxybenzaldehyde is not extensively documented in readily available literature, the general success of these catalysts with other aromatic aldehydes suggests their potential applicability. The use of a ceria-zirconia supported platinum catalyst has also been shown to be effective for the hydrogenation of oximes, a related reaction, highlighting the utility of heterogeneous catalysts in this area of chemistry. researchgate.net

Catalytic Approaches for Oxime Synthesis

Homogeneous Catalysis for Oxime Generation

The formation of oximes from aldehydes and hydroxylamine can be accelerated through the use of homogeneous catalysts. These catalysts operate in the same phase as the reactants, typically in a liquid solution, and can enhance reaction rates and selectivity under mild conditions. While the direct metal-catalyzed synthesis of simple oximes is not as extensively documented as their subsequent transformations, organocatalysis has emerged as a significant strategy. acs.orgresearchgate.netacs.orgnih.gov

Organocatalysts, which are small organic molecules, can effectively promote oximation reactions. For instance, aniline (B41778) and its derivatives have been identified as effective catalysts for the formation of oximes and hydrazones. nih.govnih.gov The catalytic cycle generally involves the formation of a more reactive intermediate, which then readily reacts with hydroxylamine. For example, pyrrolidine (B122466) has been shown to efficiently catalyze the formation of acyloximes and acylhydrazones from both aromatic and aliphatic aldehydes, presumably through an iminium activation pathway. acs.org

Water-soluble organocatalysts, such as anthranilic acids and 3,5-diaminobenzoic acid, have also been developed for hydrazone and oxime formation, demonstrating high efficiency at neutral pH. nih.gov At a pH of 7.4, 5-methoxyanthranilic acid has been shown to be a more effective catalyst than aniline. nih.gov These catalysts are particularly valuable for bioconjugation reactions but also hold promise for general chemical synthesis due to their effectiveness in aqueous environments and potentially lower toxicity compared to traditional metal catalysts. nih.gov

The following table summarizes representative examples of homogeneous catalysts used in oxime synthesis, which could be applied to the preparation of 2-Isopropoxybenzaldehyde oxime.

| Catalyst | Substrate Type | Solvent | Key Features |

| Pyrrolidine acs.org | Aromatic and Aliphatic Aldehydes | Green Solvents | Efficient via presumed iminium activation; works with equimolar reagents. |

| Aniline Derivatives nih.govnih.gov | Aldehydes | Aqueous/Organic | Classic catalyst for imine formation; effectiveness is pH-dependent. |

| 5-Methoxyanthranilic Acid nih.gov | Aldehydes | Aqueous (pH 7.4) | Superior to aniline at neutral pH; water-soluble. |

| Rh(acac)(CO)₂/Sulfoxantphos rsc.org | Alkenes | Water/1-Butanol | One-pot hydroformylation and oximation; high regioselectivity for linear oximes. |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a well-established technique for accelerating chemical reactions. researchgate.net By utilizing microwave irradiation, this method can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields compared to conventional heating methods. researchgate.net The synthesis of oximes is particularly amenable to this technology.

A general protocol for the microwave-assisted synthesis of benzaldehyde (B42025) oxime compounds involves dissolving the substituted benzaldehyde, hydroxylamine hydrochloride, and a base in an organic solvent, which is then subjected to microwave irradiation in a dedicated reactor. acs.org The reaction is typically rapid, and the product can be isolated after a simple workup. acs.org

Research has demonstrated the conversion of various aldehydes to their corresponding oximes in high yields under microwave irradiation. For instance, one study reports the synthesis of benzaldehyde oxime with up to 90% yield in just 5 minutes, a significant improvement over the hours required for conventional synthesis. In another example, para-substituted 2',4'-dihydroxy chalcone (B49325) oximes were synthesized by irradiating a mixture of the chalcone, hydroxylamine hydrochloride, and sodium acetate in ethanol at 200W for 120-150 seconds. researchgate.net

The table below outlines typical conditions for the microwave-assisted synthesis of oximes from aldehydes, which are applicable to the synthesis of 2-Isopropoxybenzaldehyde oxime.

| Substrate | Base | Solvent | Microwave Power | Reaction Time | Yield |

| Substituted Benzaldehydes acs.org | Anhydrous Sodium Carbonate, Potassium Carbonate, or Sodium Acetate | Methanol or Ethanol | 200-300 W | 3-15 min | High |

| Aromatic Aldehydes with electron-withdrawing groups organic-chemistry.org | None (with TiO₂) | Solvent-free | 100 W | 5 min | Good conversion |

| Dihydroxy Chalcones researchgate.net | Sodium Acetate | Ethanol | 200 W | 120-150 s | Not specified |

| Pyridoxal ajol.info | None (on silica (B1680970) gel) | Acetone (B3395972) or Solvent-free | Not specified | 3-10 min | 42-94% |

Alternative Synthetic Pathways for 2-Isopropoxybenzaldehyde Oxime Scaffold

Beyond direct oximation, alternative synthetic routes can provide access to the 2-isopropoxybenzaldehyde oxime scaffold, sometimes offering environmental or efficiency benefits.

One notable green chemistry approach is mechanochemical synthesis. organic-chemistry.orgrsc.org This solvent-free method involves the grinding of solid reactants, often with a catalytic amount of a solid base like sodium hydroxide. organic-chemistry.orgrsc.org This technique has been successfully applied to the conversion of a wide range of aromatic and aliphatic aldehydes to their corresponding oximes in high yields with short reaction times and a simple workup that involves washing with water to remove inorganic byproducts. organic-chemistry.orgrsc.org For example, N-substituted indole-3-carboxaldehyde (B46971) oximes have been prepared in nearly quantitative conversion by milling the aldehyde with hydroxylamine hydrochloride and a base such as NaOH or Na₂CO₃. nih.gov

Finally, the synthesis of oxime ethers can be achieved through various transition metal-catalyzed reactions, though these often involve the functionalization of a pre-formed oxime. acs.orgresearchgate.netrsc.orgmdpi.com However, the initial formation of the oxime remains a critical step, for which the aforementioned direct methods are most common.

Chemical Transformations and Reactivity of 2 Isopropoxybenzaldehyde Oxime

Reactions Involving the Oxime Moiety

The oxime functional group (C=N-OH) is a versatile platform for numerous chemical transformations, including rearrangements, reductions, oxidations, and dehydrations.

Beckmann Rearrangement and Analogous Transformations

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a nitrile, typically under acidic conditions. masterorganicchemistry.comwikipedia.orgbyjus.com For aldoximes, such as 2-isopropoxybenzaldehyde (B1295665) oxime, this rearrangement generally leads to the formation of a nitrile. The reaction is initiated by the protonation of the oxime's hydroxyl group, which creates a good leaving group (water). libretexts.org Subsequently, a migration of the group anti-periplanar to the leaving group on the nitrogen atom occurs, resulting in the formation of a nitrilium ion. masterorganicchemistry.comwikipedia.org In the case of aldoximes, this intermediate is then deprotonated to yield the corresponding nitrile. masterorganicchemistry.com

A variety of reagents can catalyze the Beckmann rearrangement, including strong acids like sulfuric acid and polyphosphoric acid, as well as other reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the outcome and yield of the reaction.

Reduction Reactions to Amine and Hydroxylamine (B1172632) Derivatives

The reduction of oximes can yield either primary amines or hydroxylamines, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents can reduce the C=N bond and cleave the N-O bond of the oxime, leading to the formation of a primary amine. Common methods for the reduction of oximes to amines include the use of metal catalysts like palladium in the presence of hydrogen gas, or dissolving metal reductions with reagents like sodium in ethanol (B145695). sciencemadness.orgderpharmachemica.comorganic-chemistry.org Another approach involves the use of zinc dust in the presence of an acid like acetic acid or with a proton donor such as ammonium (B1175870) formate. sciencemadness.org A one-pot synthesis of primary amines from aldehydes can be achieved by forming the oxime in situ with hydroxylamine hydrochloride, followed by reduction with stannous chloride. derpharmachemica.com

Reduction to Hydroxylamines: The selective reduction of the C=N double bond of an oxime without cleaving the N-O bond results in the formation of a hydroxylamine derivative. researchgate.netnih.govnih.gov This transformation is challenging due to the lability of the N-O bond. researchgate.netnih.gov Catalytic hydrogenation using platinum-based catalysts in the presence of a strong Brønsted acid has been a traditional method. nih.govnih.gov More recently, homogeneous catalysts, including iridium and rhodium complexes, have been developed for this purpose, sometimes achieving high enantioselectivity in the case of prochiral oximes. incatt.nl

Oxidation Reactions to Nitro Compounds

Oximes can be oxidized to their corresponding nitro compounds. researchgate.net This transformation introduces a nitro functional group, which is a valuable synthon in organic chemistry. A variety of oxidizing agents can be employed for this purpose. One convenient method involves the use of sodium perborate (B1237305) in glacial acetic acid, which provides a safe and general route to nitro compounds under mild conditions. organic-chemistry.org Other reagents, such as those involving molybdenum complexes, have also been utilized for the oxidation of oximes. researchgate.net

Dehydration to Nitrile Derivatives

The dehydration of aldoximes is a direct and atom-economical method for the synthesis of nitriles. google.comresearchgate.netnih.gov This reaction involves the elimination of a water molecule from the oxime functional group. A wide range of dehydrating agents and catalysts have been developed for this transformation. These include traditional reagents like phosgene, thionyl chloride, and phosphorus pentoxide, as well as milder and more catalytic systems. google.com For instance, iron salts have been shown to catalyze the dehydration of aldoximes without the need for other reagents or nitrile-containing solvents. nih.gov Another efficient protocol utilizes oxalyl chloride and triethylamine (B128534) with a catalytic amount of triphenylphosphine (B44618) oxide. researchgate.net The choice of method often depends on the substrate's sensitivity and the desired reaction conditions. sciencemadness.orgnih.gov

Reactions Involving the Isopropoxy Substituent

The isopropoxy group (-OCH(CH₃)₂) attached to the benzene (B151609) ring can also undergo specific chemical transformations.

Cleavage and Modification of the Ether Linkage

The ether linkage of the isopropoxy group can be cleaved under certain reaction conditions. For instance, in the gas phase under flash vacuum pyrolysis (FVP) conditions, 2-alkoxybenzaldehyde iminyl radicals, which can be generated from the corresponding oxime derivatives, can undergo dealkylation to form 2-cyanophenol as a major product. researchgate.netresearchgate.net This suggests that under high-energy conditions, the ether bond can be broken.

The following table provides a summary of the chemical transformations of 2-Isopropoxybenzaldehyde Oxime:

| Reaction Type | Functional Group Involved | Product(s) | Typical Reagents/Conditions |

| Beckmann Rearrangement | Oxime | 2-Isopropoxybenzonitrile | Strong acids (H₂SO₄), PCl₅, SOCl₂ wikipedia.org |

| Reduction to Amine | Oxime | (2-Isopropoxyphenyl)methanamine | Zn/CH₃COOH, Na/Ethanol, H₂/Pd sciencemadness.orgderpharmachemica.com |

| Reduction to Hydroxylamine | Oxime | N-((2-Isopropoxyphenyl)methyl)hydroxylamine | PtO₂, H₂/H⁺; Homogeneous Ir or Rh catalysts nih.govincatt.nl |

| Oxidation to Nitro Compound | Oxime | 1-(Isopropoxy)-2-(nitromethyl)benzene | Sodium perborate/CH₃COOH organic-chemistry.org |

| Dehydration to Nitrile | Oxime | 2-Isopropoxybenzonitrile | FeCl₃, Oxalyl chloride/Et₃N/Ph₃PO researchgate.netnih.gov |

| Ether Cleavage | Isopropoxy | 2-Cyanophenol | Flash Vacuum Pyrolysis (FVP) researchgate.net |

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution Patterns (e.g., Nitration of related aldehydes)

The directing effects of the substituents on the aromatic ring of 2-isopropoxybenzaldehyde oxime govern the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. The two key directing groups are the isopropoxy group and the oxime group.

Isopropoxy Group: As a strong electron-donating group, the isopropoxy group is a powerful ortho-, para-director. organicchemistrytutor.commasterorganicchemistry.com It activates the positions ortho and para to itself, making them more nucleophilic and prone to attack by electrophiles.

Oxime Group: The oxime of an aldehyde is derived from a carbonyl group, which is a deactivating, meta-directing group. masterorganicchemistry.com The oxime functionality is also generally considered to be electron-withdrawing and would be expected to direct incoming electrophiles to the meta position relative to itself (i.e., C3 and C5).

When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect typically dominates. youtube.com Therefore, the isopropoxy group will primarily determine the position of substitution. For 2-isopropoxybenzaldehyde oxime, the positions ortho (C3) and para (C5) to the isopropoxy group are activated. However, the C3 position is sterically hindered by the adjacent oxime group. Thus, electrophilic attack is most likely to occur at the C5 position, which is para to the activating isopropoxy group and meta to the deactivating oxime group.

A practical example that supports this predicted selectivity is the nitration of the parent aldehyde, 2-isopropoxybenzaldehyde. Studies have shown that the nitration of 2-isopropoxybenzaldehyde with fuming nitric acid proceeds selectively to yield 2-isopropoxy-5-nitrobenzaldehyde (B1313369) as the major product. acs.orgbeilstein-journals.orgresearchgate.net This outcome confirms that the substitution occurs at the position para to the strongly activating isopropoxy group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Substituent at C1 (CHO-R) | Substituent at C2 (O-iPr) | Predicted Major Product Position | Rationale |

|---|

Directed C-H Functionalization Strategies

The oxime functional group can serve as an effective directing group in metal-catalyzed C-H functionalization reactions. acs.orgnih.govresearchgate.net The nitrogen atom of the oxime can coordinate to a metal center, positioning the catalyst to activate a C-H bond at the ortho position of the aromatic ring (the C6-H bond). This strategy allows for the regioselective introduction of various functional groups, overriding the inherent electronic preferences of the substrate. dmaiti.comnih.gov

In the context of 2-isopropoxybenzaldehyde oxime, the oxime group would direct functionalization to the C6 position. However, the steric bulk of the adjacent isopropoxy group at the C2 position would significantly influence the efficiency and feasibility of this transformation. While the oxime directs the catalyst to the C6-H bond, the isopropoxy group may sterically hinder the formation of the necessary metallacyclic intermediate. nih.gov Research on related substrates with meta-substituents has shown that C-H activation generally occurs at the less sterically hindered ortho-site. nih.gov Therefore, while the oxime directs to C6, the steric clash with the isopropoxy group presents a significant challenge for this specific substrate.

Metal-Mediated and Metal-Catalyzed Transformations of Oximes

The oxime group is a versatile functional handle for a variety of metal-catalyzed reactions, which often involve the oxime as an internal oxidant or directing group. rsc.orgrsc.org

Palladium-Catalyzed Reactions (e.g., C-H acetoxylation, N-heterocycle synthesis)

Palladium catalysis is widely used for the functionalization of C-H bonds directed by oximes. tandfonline.comresearchgate.net O-Acetyl oximes, for example, can act as competent directing groups for the palladium-catalyzed acetoxylation of ortho C-H bonds. nih.govrsc.org This reaction typically involves the formation of a palladacycle intermediate. For 2-isopropoxybenzaldehyde oxime, this would involve the formation of a palladacycle at the C6 position, though steric hindrance from the isopropoxy group remains a consideration.

Furthermore, palladium catalysis enables the synthesis of nitrogen-containing heterocycles like isoquinolines from aromatic oximes. acs.orgdokumen.pub One strategy involves the Rh(III)-catalyzed or Pd(II)-catalyzed reaction of aryl ketoximes with alkynes or vinyl azides. acs.orgorganic-chemistry.orgrsc.org The reaction proceeds via C-H activation at the ortho-position of the oxime, followed by cyclization. For 2-isopropoxybenzaldehyde oxime, this would lead to the formation of a substituted isoquinoline (B145761). The Larock isoquinoline synthesis, a palladium-catalyzed cyclization of o-(1-alkynyl)benzaldimines, provides another route to 3,4-disubstituted isoquinolines. acs.orgresearchgate.net

Table 2: Examples of Palladium-Catalyzed Reactions of Aromatic Oximes

| Reaction Type | Catalyst/Reagents | Product Type | Ref. |

|---|---|---|---|

| C-H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | ortho-Acetoxylated arene | nih.gov |

| Isoquinoline Synthesis | [RhCp*Cl₂]₂/NaOAc, Alkyne | Isoquinoline | rsc.org |

| Isoquinoline Synthesis | Pd(OAc)₂, Vinyl azide | Isoquinoline | acs.org |

Copper-Catalyzed Reactions (e.g., N-O bond cleavage, heterocyclization, radical additions)

Copper catalysts are effective in promoting transformations of oximes that often involve cleavage of the weak N-O bond. mdpi.comresearchgate.netresearchgate.net These reactions can proceed through ionic or radical pathways, leading to a diverse array of products. umanitoba.carsc.org

Copper-catalyzed reactions of oxime acetates or esters can generate iminyl radicals, which can then participate in cyclization or coupling reactions. umanitoba.caresearchgate.netacs.org For instance, copper can catalyze the cyclization of oxime esters with various partners to form heterocycles like pyridines or pyrrolines. mdpi.comsioc-journal.cnacs.org A copper-catalyzed [4+2] annulation of α,β-unsaturated ketoxime acetates with 1,3-dicarbonyl compounds has been developed for the synthesis of structurally diverse pyridines. acs.org

Radical additions are also a hallmark of copper-catalyzed oxime chemistry. A Cu(I) catalyst can generate a CF₃ radical from Togni's reagent, which then adds to an alkenyl oxime in an oxytrifluoromethylation reaction to form CF₃-containing isoxazolines. sustech.edu.cn Similarly, three-component radical cross-coupling reactions involving oxime esters, styrenes, and boronic acids have been achieved using copper catalysis under visible light. nih.gov These methods highlight the potential for generating complex molecules from simple oxime precursors. acs.orgchemrxiv.orgnih.gov

Table 3: Examples of Copper-Catalyzed Reactions of Oximes

| Reaction Type | Catalyst/Reagents | Key Intermediate/Process | Product Type | Ref. |

|---|---|---|---|---|

| Heterocyclization | CuCl, NaHSO₃, Aldehyde | N-O bond cleavage, cyclization | Substituted Pyridine (B92270) | rsc.orgsioc-journal.cn |

| Radical Oxytrifluoromethylation | Cu(CH₃CN)₄PF₆, Togni's Reagent | CF₃ radical addition | CF₃-containing Isoxazoline (B3343090) | sustech.edu.cn |

| Radical Cross-Coupling | Cu catalyst, light, Styrene, Boronic acid | Iminyl radical, C-C cleavage | 1,1-Diaryl-alkylnitriles | nih.gov |

Other Transition Metal Catalysis in Oxime Chemistry

The oxime functional group and its derivatives, such as O-acyl or O-aryl oximes, are versatile substrates in transition metal catalysis, enabling the construction of complex nitrogen-containing heterocycles and other valuable molecules. rsc.orgresearchgate.net These transformations often leverage the unique reactivity of the N-O bond, which can be cleaved under catalytic conditions to generate reactive intermediates. researchgate.netrsc.org While reactions specific to 2-isopropoxybenzaldehyde oxime are not extensively documented, the broader field of oxime chemistry provides significant insight into its potential reactivity with various transition metals, including palladium, copper, rhodium, and nickel. rsc.orgresearchgate.netmdpi.com

O-Acyl oximes, in particular, have been widely used in palladium-catalyzed reactions, such as intramolecular aza-Heck cyclizations, to produce functionalized pyrrolines. rsc.orgresearchgate.net A significant advancement in this area is the use of the oxime moiety as an internal oxidant in C-H activation reactions. rsc.orgrsc.org This strategy, catalyzed by metals like palladium and rhodium, avoids the need for external oxidants, leading to milder reaction conditions and improved selectivity. rsc.orgrsc.org

Copper catalysis has also proven effective for various transformations of oxime derivatives. For instance, copper(I) can catalyze the oxidative tetrahydrofuranylation of oximes and the coupling of oxime acetates with aldehydes to synthesize highly substituted pyridines. rsc.orgresearchgate.net Mechanistically, copper(I) is proposed to interact with the oxime through either a radical reduction of the N-O bond to form an imine radical intermediate or an oxidative insertion into the N-O bond to yield a Cu(III) complex. rsc.org

More recently, earth-abundant metals like nickel and iron have been employed. Ni(0) or Fe(II) species can catalyze the radical cyclization of oxime esters through a single-electron transfer (SET) process that promotes the homolytic cleavage of the N-O bond. mdpi.com Furthermore, electrochemical methods are emerging where transition metal catalysts are regenerated in situ, such as in the nickel-catalyzed amination of aryl halides. nih.gov

Table 1: Overview of Transition Metal-Catalyzed Reactions of Oxime Derivatives

| Catalyst System | Oxime Substrate Type | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Palladium (Pd) | O-Acyl Oximes / O-Pentafluorobenzoyl Oximes | Intramolecular Heck-type Reaction (aza-Heck) | Pyrroles, Pyridines, Isoquinolines | rsc.orgresearchgate.net |

| Rhodium (Rh) | Aryl Ketone O-Acetyl Oximes | C-H Activation / Annulation with Alkynes | Azaheterocycles | researchgate.net |

| Copper (Cu) | Oxime Acetates | Coupling with Aldehydes | Substituted Pyridines | rsc.orgresearchgate.net |

| Nickel (Ni) / Iron (Fe) | Oxime Esters | Radical Cyclization with Diselenides | Selenium-containing Heterocycles | mdpi.com |

| Iridium (Ir) | Acrylic Acids (with subsequent oxime formation) | Electrochemical C-H Annulation | Cyclic Compounds | nih.gov |

Radical Chemistry of 2-Isopropoxybenzaldehyde Oxime and Derivatives

The radical chemistry of oximes is primarily centered around the formation and subsequent reactions of iminoxyl radicals (R₂C=NO•). nih.govnih.gov These N-oxyl radicals are valuable intermediates in organic synthesis, despite being historically underestimated compared to other radical families. nih.govnih.gov The unique structural feature of an iminoxyl radical is the N-O• fragment attached to a carbon via a double bond. nih.govbeilstein-journals.org The reactivity of these radicals, particularly their ability to undergo selective intramolecular cyclizations, has been explored extensively in recent years. nih.govnih.gov For a derivative like 2-isopropoxybenzaldehyde oxime, the generation of its corresponding iminoxyl radical would open pathways to various radical-mediated transformations.

Generation and Reactivity of Iminoxyl Radicals

Iminoxyl radicals can be generated from their parent oximes through several oxidative methods. nih.govacs.org The choice of method often depends on the oxidation potential of the oxime. acs.org

Direct Oxidation: Chemical oxidants such as silver(I) oxide (Ag₂O), potassium permanganate (B83412) (KMnO₄), or manganese(III) acetate (B1210297) (Mn(OAc)₃) can be used to oxidize oximes to iminoxyl radicals. nih.gov

Photochemical Oxidation: Photosensitized oxidation, for example using triplet chloranil (B122849) (³CA), can proceed via an electron transfer mechanism to form an oxime radical cation, which then deprotonates to the iminoxyl radical. acs.org

Hydrogen Atom Transfer (HAT): For oximes with higher oxidation potentials, a direct hydrogen atom transfer from the oxime's hydroxyl group can form the iminoxyl radical. acs.org

From Oxime Anions: The reaction of an oxime anion with reagents like perfluorobutyl iodide can generate the iminoxyl radical through an electron donor-acceptor (EDA) complex. nih.govd-nb.info

Once generated, the iminoxyl radical exhibits dual reactivity due to the delocalization of the unpaired electron between the oxygen and nitrogen atoms. nih.govd-nb.info This allows it to react as either an O-centered or N-centered radical. nih.govd-nb.info The primary reaction modes are hydrogen atom abstraction and addition to π-systems like C=C double bonds. nih.govd-nb.info While they can dimerize, the resulting products are often unstable. nih.gov In the case of aldoximes, iminoxyl radicals are key intermediates in the pathway leading to the corresponding aldehyde. acs.org

Table 2: Common Generation Methods for Iminoxyl Radicals

| Method | Reagents / Conditions | Mechanism | Reference |

|---|---|---|---|

| Chemical Oxidation | Ag₂O, KMnO₄, Mn(OAc)₃ | Direct oxidation of the oxime. | nih.gov |

| Photochemical Oxidation | Photosensitizer (e.g., chloranil), light | Electron Transfer followed by Proton Transfer (ET-PT). | acs.org |

| Hydrogen Atom Transfer | Radical initiator, heat/light | Direct abstraction of the hydroxyl hydrogen atom. | acs.org |

| From Oxime Anions | Base, then an acceptor (e.g., RFI) | Formation of an Electron Donor-Acceptor (EDA) complex. | nih.govd-nb.info |

Intramolecular Cyclization Pathways

Intramolecular reactions of iminoxyl radicals are a cornerstone of their synthetic utility, providing efficient routes to five- and six-membered nitrogen-containing heterocycles. nih.govnih.govd-nb.info These cyclizations are generally more common than their intermolecular counterparts, likely due to the higher stability of the cyclic transition states and the often low stability of the free radicals. nih.govd-nb.info

There are two primary pathways for the intramolecular cyclization of iminoxyl radicals derived from unsaturated oximes:

Hydrogen Atom Abstraction (HAT) - Cyclization: This pathway involves an initial intramolecular hydrogen atom transfer, most commonly a 1,5-HAT, where the iminoxyl radical abstracts a hydrogen atom from a carbon center within the same molecule. d-nb.infobeilstein-journals.org This generates a C-centered radical, which then undergoes cyclization onto the oxime nitrogen or oxygen. beilstein-journals.org

Direct Radical Addition: In this pathway, the iminoxyl radical adds directly across a tethered π-system, such as an alkene or alkyne. nih.govbeilstein-journals.orgd-nb.info

The regioselectivity of the cyclization (attack by the N- vs. O-atom of the radical) determines the class of heterocycle formed. nih.govd-nb.info

C–O Bond Formation: Attack by the oxygen atom typically leads to the formation of a five-membered isoxazoline ring. nih.govd-nb.info This is a very common outcome in oxidative cyclizations. beilstein-journals.org

C–N Bond Formation: Attack by the nitrogen atom results in the formation of a cyclic nitrone. nih.govd-nb.infomdpi.com

The reaction of unsaturated ketoximes with tert-butyl nitrite (B80452) (TBN), for example, can generate iminoxyl radicals that undergo 5-exo cyclization to yield either 4,5-dihydroisoxazoles (via O-attack) or cyclic nitrones (via N-attack). mdpi.com

Table 3: Intramolecular Cyclization Pathways of Iminoxyl Radicals

| Initial Step | Bond Formed | Product Type | Example Precursor | Reference |

|---|---|---|---|---|

| Radical Addition to C=C | C–O | Isoxazoline / Dihydroisoxazole | Alkenyl Oximes | nih.govd-nb.infomdpi.com |

| Radical Addition to C=C | C–N | Cyclic Nitrone | Alkenyl Oximes | nih.govd-nb.infomdpi.com |

| 1,5-Hydrogen Atom Transfer | C–O | Substituted Isoxazoline | Oximes with accessible C-H bonds | d-nb.infobeilstein-journals.org |

Intermolecular Radical Additions

Selective intermolecular reactions involving iminoxyl radicals are significantly rarer than intramolecular cyclizations. nih.govd-nb.info This is often attributed to the low stability and high reactivity of most iminoxyl radicals, which can lead to a variety of side reactions such as dimerization or decomposition. nih.govd-nb.info

However, several successful intermolecular processes have been developed, primarily focusing on cross-dehydrogenative coupling reactions. nih.gov In these reactions, iminoxyl radicals generated in situ are coupled with various C-H nucleophiles. For instance, the oxidation of an oxime in the presence of a 1,3-dicarbonyl compound using KMnO₄ or Mn(OAc)₃ can lead to a C-O coupling product. nih.gov A radical mechanism is proposed where the oxidant generates both the iminoxyl radical and a radical from the dicarbonyl compound, which then couple. nih.gov Similar C-O couplings have been achieved with esters and ketones. d-nb.info

A distinct but related area involves the intermolecular addition of a carbon-centered radical to the C=N double bond of an oxime ether. scispace.comthieme-connect.com This process is not a reaction of an iminoxyl radical, but rather a reaction where the oxime derivative acts as a radical acceptor. These reactions are effective for forming carbon-carbon bonds and synthesizing amines. thieme-connect.com The addition of alkyl radicals (often generated from alkyl iodides) to aldoxime ethers can be promoted by a Lewis acid, such as BF₃·OEt₂, which activates the C=N bond towards radical attack. scispace.comthieme-connect.comacs.org

Table 4: Comparison of Intermolecular Radical Reactions Involving Oximes

| Reaction Type | Role of Oxime Derivative | Key Reagents | Bond Formed | Reference |

|---|---|---|---|---|

| Cross-Dehydrogenative Coupling | Iminoxyl Radical Precursor | KMnO₄ or Mn(OAc)₃, CH-reagent (e.g., 1,3-diketone) | C–O | nih.gov |

| Radical Addition to C=N | Radical Acceptor (Oxime Ether) | Alkyl Iodide, Radical Initiator, BF₃·OEt₂ | C–C | scispace.comthieme-connect.com |

Derivatization Strategies and Analogue Synthesis

O-Substitution of the Oxime Group

The hydroxyl group of the oxime is a prime site for substitution, leading to the formation of various derivatives with altered chemical and physical properties.

The synthesis of oxime ethers from 2-Isopropoxybenzaldehyde (B1295665) oxime can be achieved through the reaction of the oxime with an appropriate alkylating agent, such as an alkyl halide, in the presence of a base. A general procedure involves dissolving the oxime in a solvent like acetone (B3395972) or DMSO, adding a base such as potassium carbonate or potassium hydroxide, followed by the addition of the alkyl halide. rsc.orgresearchgate.net The reaction is typically stirred for several hours to ensure completion. rsc.org

For instance, the formation of an O-benzyl ether derivative would involve reacting 2-Isopropoxybenzaldehyde oxime with benzyl (B1604629) chloride. researchgate.netmisuratau.edu.ly These O-benzyl oxime derivatives are of interest in medicinal chemistry, with some studies exploring them as potential dual-acting agents targeting enzymes like aldose reductase while also possessing antioxidant properties. nih.govnih.gov The synthesis of various substituted benzaldehyde (B42025) O-benzyl oximes has been well-documented, often proceeding by reacting the corresponding benzaldehyde with the appropriate O-benzylhydroxylamine hydrochloride. nih.govresearchgate.net

Table 1: General Conditions for Oxime Ether Synthesis

| Reagents | Base | Solvent | Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| Oxime, Alkyl Bromide | K₂CO₃ | Acetone | Reflux, 16 hours | Good | rsc.org |

| Oxime, Benzyl Chloride | KOH, KI | DMSO | Room Temp, 4 hours | 37% - 95% | researchgate.netmisuratau.edu.ly |

| Polyhydroxybenzaldehyde, Hydroxylamine (B1172632) hydrochloride | - | MeOH / H₂O | Room Temp, 1 hour | Moderate to Good | nih.gov |

Oxime esters are another important class of derivatives accessible from 2-Isopropoxybenzaldehyde oxime. These compounds are typically synthesized by acylating the oxime's hydroxyl group. This can be accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. Oxime esters are valuable intermediates in organic synthesis, partly due to the reactive N-O bond which can undergo cleavage to generate iminyl radicals. These radicals are key intermediates in various synthetic transformations, including the formation of nitrogen-containing heterocycles. rsc.org

While the direct functionalization of the oxime group in compounds like 2-Isopropoxybenzaldehyde oxime with common organometallic reagents such as Grignard or organolithium reagents is not extensively detailed in the provided research, related strategies on the parent benzaldehyde scaffold exist. For example, the use of transient directing groups can enable palladium-catalyzed ortho-C(sp²)–H functionalization of benzaldehydes, allowing for arylation, halogenation, and amidation. nih.govresearchgate.net This approach involves the in situ formation of an imine that directs the organometallic catalyst to a specific position on the aromatic ring, a strategy that could potentially be adapted for derivatives of 2-Isopropoxybenzaldehyde oxime.

Transformations Leading to Heterocyclic Systems

The oxime moiety of 2-Isopropoxybenzaldehyde oxime is a powerful tool for constructing heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

The oxime group can serve as a building block for various nitrogen-containing heterocycles.

Pyridines: Several methods exist for synthesizing pyridines from oxime derivatives. One approach involves the rhodium(III)-catalyzed reaction of α,β-unsaturated oximes with alkynes, where the N–O bond of the oxime acts as an internal oxidant. nih.gov Another strategy is a [3+3]-type condensation reaction between O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by copper(I) and a secondary amine, which allows for the modular synthesis of substituted pyridines under mild conditions. acs.org Metal-free conditions have also been developed, using ammonium (B1175870) iodide to promote the reduction of the oxime N-O bond and subsequent condensation reactions to form the pyridine (B92270) ring. rsc.org

Isoxazolines: Isoxazolines are commonly prepared via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. nih.govnih.gov Nitrile oxides can be generated in situ from aldoximes like 2-Isopropoxybenzaldehyde oxime through oxidation. nih.govnih.gov For example, electrochemical methods have been developed where an aldoxime reacts with an alkene (a dipolarophile) to form the isoxazoline (B3343090) ring. nih.govchemrxiv.org Alternatively, intramolecular cycloaddition of an aldoxime containing an alkene or alkyne tether can be catalyzed by hypervalent iodine species to yield fused isoxazoline systems. nih.gov The formation of these heterocycles can also proceed through the intramolecular addition of an oxime radical to a C=C double bond. beilstein-journals.org

Table 2: Heterocycle Synthesis from Oxime Precursors

| Heterocycle | Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Pyridine | [3+3] Condensation | O-acetyl oxime, Enal, Cu(I) catalyst | acs.org |

| Pyridine | C-H Activation | α,β-unsaturated oxime, Alkyne, Rh(III) catalyst | nih.gov |

| Isoxazoline | 1,3-Dipolar Cycloaddition | Aldoxime, Alkene, Electrochemical oxidation | nih.govchemrxiv.org |

| Fused Isoxazole (B147169) | Intramolecular Cycloaddition | Alkyne-tethered aldoxime, Hypervalent iodine | nih.gov |

| Phenanthridine | Oxidative Annulation | 2'-Arylbenzaldehyde oxime ether, Photosensitizer | nih.govnih.gov |

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, can effectively utilize the oxime functionality. A notable example is the catalytic oxidative cyclization of 2′-arylbenzaldehyde oxime ethers to form phenanthridines. nih.govnih.govacs.org This reaction is initiated by a photoinduced electron transfer, which generates an oxime ether radical cation. nih.gov An intramolecular nucleophilic attack by the adjacent aryl ring onto the nitrogen of this radical cation leads to the formation of the new heterocyclic ring system. nih.govnih.gov This method represents a useful strategy for preparing substituted phenanthridines, demonstrating how the oxime ether derivative of a benzaldehyde can be a key intermediate in building complex, fused heterocyclic structures. nih.govnih.gov The radical cyclization of oxime ethers, promoted by reagents like tributyltin hydride, is another established pathway for creating cyclic amino alcohols and related heterocyclic compounds. nih.govacs.org

Structural Modifications on the Benzaldehyde Scaffold

The benzaldehyde scaffold of 2-isopropoxybenzaldehyde oxime offers a versatile platform for structural modifications aimed at modulating its physicochemical and biological properties. These modifications primarily involve the introduction of additional substituents onto the aromatic ring and alterations in the positioning of existing functional groups. Such derivatization strategies are crucial in analogue synthesis, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored characteristics.

Introduction of Additional Substituents (e.g., Halogenation, Methylation)

The aromatic ring of 2-isopropoxybenzaldehyde can be further functionalized through electrophilic aromatic substitution reactions, such as halogenation and methylation. The isopropoxy group at the 2-position and the aldehyde group are ortho- and para-directing and meta-directing groups, respectively. However, the strong activating and ortho, para-directing nature of the alkoxy group typically governs the regioselectivity of these reactions.

Halogenation:

The introduction of halogen atoms (e.g., chlorine, bromine) onto the benzaldehyde ring can significantly alter the electronic and lipophilic properties of the molecule. Halogenation of 2-alkoxybenzaldehydes typically occurs at the positions activated by the alkoxy group, primarily the para position (position 5) and to a lesser extent, the ortho position (position 3). The reaction is generally carried out using a halogenating agent in the presence of a suitable solvent. For instance, the bromination of a similar compound, 2-methoxybenzaldehyde, can be achieved using bromine in acetic acid. It is expected that the halogenation of 2-isopropoxybenzaldehyde would proceed similarly, yielding predominantly 5-halo-2-isopropoxybenzaldehyde.

A plausible reaction scheme for the bromination of 2-isopropoxybenzaldehyde is as follows:

2-Isopropoxybenzaldehyde + Br₂/CH₃COOH → 5-Bromo-2-isopropoxybenzaldehyde + HBr

Methylation:

The introduction of a methyl group can be accomplished through Friedel-Crafts alkylation. However, this reaction is often accompanied by challenges such as polysubstitution and carbocation rearrangements. A more controlled method for introducing a methyl group is often desired. For alkoxy-substituted benzaldehydes, alternative strategies might be employed, such as a multi-step synthesis involving the introduction of a formyl group onto a methylated precursor. For example, the synthesis of 5-methyl-2-isopropoxybenzaldehyde could be envisioned starting from 4-methylphenol, which is first isopropylated at the hydroxyl group and then subjected to a formylation reaction, such as the Vilsmeier-Haack or Duff reaction, to introduce the aldehyde group at the ortho position to the isopropoxy group.

The table below summarizes the key characteristics of these derivatization strategies.

| Derivatization | Reagents and Conditions | Expected Major Product |

| Halogenation | Halogen (e.g., Br₂, Cl₂) in a suitable solvent (e.g., acetic acid) | 5-Halo-2-isopropoxybenzaldehyde |

| Methylation | Multi-step synthesis from a methylated precursor (e.g., 4-methylphenol) followed by isopropylation and formylation | 5-Methyl-2-isopropoxybenzaldehyde |

Isomeric and Positional Modifications (e.g., 2-Hydroxy-5-isopropoxybenzaldehyde (B14844185) oxime)

The synthesis of positional isomers of 2-isopropoxybenzaldehyde oxime allows for the investigation of the impact of substituent placement on the molecule's properties. A notable example is the synthesis of 2-hydroxy-5-isopropoxybenzaldehyde oxime, where the isopropoxy group is shifted from the 2-position to the 5-position, and a hydroxyl group is introduced at the 2-position.

The synthesis of this isomer typically begins with the preparation of the corresponding aldehyde, 2-hydroxy-5-isopropoxybenzaldehyde. A common route to such compounds is through the Reimer-Tiemann reaction, which introduces a formyl group onto a phenol (B47542). In this case, 4-isopropoxyphenol (B1293736) would be the starting material. The reaction of 4-isopropoxyphenol with chloroform (B151607) in the presence of a strong base, such as sodium hydroxide, would yield 2-hydroxy-5-isopropoxybenzaldehyde.

The subsequent conversion of the aldehyde to the oxime is a straightforward condensation reaction with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine. This reaction readily forms the oxime functional group.

A general synthetic scheme is outlined below:

Synthesis of 2-hydroxy-5-isopropoxybenzaldehyde:

4-Isopropoxyphenol + CHCl₃ + NaOH → 2-Hydroxy-5-isopropoxybenzaldehyde

Synthesis of 2-hydroxy-5-isopropoxybenzaldehyde oxime:

2-Hydroxy-5-isopropoxybenzaldehyde + NH₂OH·HCl → 2-Hydroxy-5-isopropoxybenzaldehyde oxime

The table below details the compounds involved in this isomeric modification.

| Compound Name | Molecular Formula | Structure |

| 4-Isopropoxyphenol | C₉H₁₂O₂ | |

| 2-Hydroxy-5-isopropoxybenzaldehyde | C₁₀H₁₂O₃ | |

| 2-Hydroxy-5-isopropoxybenzaldehyde oxime | C₁₀H₁₃NO₃ |

These derivatization and isomeric synthesis strategies provide a powerful toolkit for medicinal chemists and materials scientists to systematically modify the structure of 2-isopropoxybenzaldehyde oxime and its analogues, leading to the discovery of new compounds with enhanced or novel functionalities.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Isopropoxy Group: This group will exhibit two distinct signals: a septet for the single methine proton (-O-CH -(CH₃)₂) around 4.6-4.7 ppm, coupled to the six equivalent methyl protons. These methyl protons will appear as a doublet around 1.4 ppm.

Aromatic Protons: The four protons on the benzene (B151609) ring will appear in the range of 6.9-7.8 ppm. Due to the ortho-isopropoxy substituent, their signals will be complex and distinct from an unsubstituted ring.

Oxime Proton: The proton of the oxime's hydroxyl group (-NOH ) typically appears as a broad singlet, with a chemical shift that can vary significantly (e.g., 8.0-11.0 ppm) depending on solvent and concentration, due to hydrogen bonding.

Imine Proton: The proton attached to the imine carbon (CH =NOH) is expected to resonate as a singlet around 8.1-8.5 ppm.

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number and electronic environment of carbon atoms.

Isopropoxy Group: The methine carbon (-O-C H-(CH₃)₂) is expected around 70-71 ppm, while the two equivalent methyl carbons (-CH(C H₃)₂) will produce a single peak around 22 ppm. rsc.org

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, typically in the 110-160 ppm range. The carbon directly attached to the isopropoxy group (C2) will be significantly shielded compared to others.

Imine Carbon: The carbon of the C=NOH group is anticipated to have a chemical shift in the range of 145-155 ppm. rsc.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Isopropoxy -CH₃ | ~1.4 (doublet) | ~22 |

| Isopropoxy -CH | ~4.6 (septet) | ~71 |

| Aromatic C-H | ~6.9 - 7.8 (multiplets) | ~112 - 135 |

| Aromatic C-O | N/A | ~155 - 160 |

| Aromatic C-C=N | N/A | ~120 - 125 |

| Imine C-H | ~8.1 (singlet) | N/A |

| Imine C=N | N/A | ~150 |

| Oxime O-H | ~9.0 (broad singlet) | N/A |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For 2-isopropoxybenzaldehyde (B1295665) oxime, a COSY spectrum would show a clear correlation between the isopropoxy methine proton (septet) and the methyl protons (doublet). It would also reveal the coupling network among the adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique maps protons to the carbon atoms to which they are directly attached. It would be used to definitively link the proton signals of the isopropoxy group and the aromatic ring to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting different parts of the molecule. Key correlations would include the coupling from the isopropoxy methine proton to the aromatic C2 carbon, and from the imine proton (CH=NOH) to the aromatic C1 carbon, confirming the connectivity of the substituents to the benzene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ corresponding to the stretching vibration of the oxime's hydroxyl group. researchgate.net Its broadness is a result of intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropoxy group are observed just below 3000 cm⁻¹.

C=N Stretch: The carbon-nitrogen double bond of the oxime group gives rise to a characteristic absorption in the 1620-1680 cm⁻¹ region. researchgate.net

C=C Stretches: Aromatic ring stretching vibrations typically produce several sharp bands in the 1450-1600 cm⁻¹ range.

C-O Stretch: The stretching of the aryl-ether C-O bond is expected to produce a strong band around 1250 cm⁻¹.

N-O Stretch: The nitrogen-oxygen single bond stretch is typically found in the 930-960 cm⁻¹ region.

Interactive Table: Key IR Vibrational Frequencies

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| O-H stretch (oxime) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| C=N stretch (oxime) | 1620 - 1680 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |

| Aryl C-O stretch | ~1250 | Strong |

| N-O stretch | 930 - 960 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure from fragmentation patterns. For 2-isopropoxybenzaldehyde oxime (C₁₀H₁₃NO₂), the exact molecular weight is 179.0946 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would first form a molecular ion ([M]⁺) at m/z = 179. This ion would then undergo fragmentation, with major expected pathways including:

Loss of a methyl radical: A fragment ion at m/z = 164 ([M-CH₃]⁺) resulting from the cleavage of a methyl group from the isopropoxy moiety.

Loss of propene: A significant peak at m/z = 137 via a McLafferty-type rearrangement, corresponding to the loss of propene (C₃H₆) and formation of a 2-hydroxybenzaldehyde oxime radical cation.

Loss of the isopropoxy radical: Cleavage of the ether bond would yield a fragment at m/z = 120 ([M-OCH(CH₃)₂]⁺).

Formation of the phenyl cation: The benzoyl-type ion ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77 are common fragments in the mass spectra of benzaldehyde (B42025) derivatives. docbrown.info

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment | Origin |

| 179 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion |

| 164 | [C₉H₁₀NO₂]⁺ | [M - CH₃]⁺ |

| 137 | [C₇H₇NO₂]⁺ | [M - C₃H₆]⁺ |

| 120 | [C₇H₆NO]⁺ | [M - OC₃H₇]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 2-isopropoxybenzaldehyde oxime exhibit characteristic absorptions due to π → π* transitions within the conjugated system of the benzene ring and the oxime group. truman.edu The spectrum is expected to show strong absorption bands in the ultraviolet region, typically between 250 and 350 nm. researchgate.net The presence of the isopropoxy and oxime substituents on the benzene ring influences the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Structural Determination (relevant for related oximes)

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 2-isopropoxybenzaldehyde oxime may not be published, extensive studies on related oximes reveal common structural motifs that are highly relevant. acs.org

The most significant feature in the solid-state structure of oximes is the formation of intermolecular hydrogen bonds. chemistrylearner.com The oxime functional group can act as both a hydrogen bond donor (via the -OH group) and an acceptor (via the lone pair on the nitrogen atom). This typically leads to the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···N hydrogen bonds, creating a characteristic R²₂(6) ring motif. acs.orgscispace.com Alternatively, catemeric chain structures (C(3) motif) can form. researchgate.net These strong hydrogen bonds dictate the molecular packing in the crystal lattice and influence the physical properties of the compound. The bond lengths and angles within the isopropoxy and benzaldehyde oxime framework would be expected to conform to standard values for sp² and sp³ hybridized carbon and nitrogen atoms.

Conformational Analysis in Crystalline State

A conformational analysis of 2-isopropoxybenzaldehyde oxime in its crystalline state would typically involve a detailed examination of its three-dimensional structure as determined by X-ray crystallography. This analysis would focus on key structural parameters such as:

Bond Lengths and Angles: Precise measurements of bond lengths and angles within the molecule would provide insights into the electronic environment and potential strain.

Planarity: The degree of planarity of the benzaldehyde oxime core and the orientation of the isopropoxy group relative to this plane would be crucial aspects of the conformational description.

Without experimental crystallographic data, a definitive conformational analysis cannot be performed.

Intermolecular Interactions and Packing Arrangements

The study of intermolecular interactions and crystal packing is fundamental to understanding the solid-state properties of a compound. For 2-isopropoxybenzaldehyde oxime, this would involve identifying and characterizing non-covalent interactions that govern how individual molecules arrange themselves in the crystal lattice. Key interactions would likely include:

Hydrogen Bonding: The oxime group (-C(H)=N-OH) provides a hydrogen bond donor (the hydroxyl proton) and two potential acceptor sites (the nitrogen and oxygen atoms). The formation of intermolecular hydrogen bonds, such as O-H···N or O-H···O, would be expected to play a significant role in the crystal packing. These interactions could lead to the formation of common supramolecular synthons like dimers or chains.

π-π Stacking: The presence of the aromatic phenyl ring could facilitate π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.

A detailed analysis would require the visualization of the crystal packing and the generation of tables listing the geometric parameters of these interactions (e.g., bond distances and angles for hydrogen bonds). As no crystal structure data for 2-isopropoxybenzaldehyde oxime is available, a description of its specific packing arrangement and intermolecular interactions remains speculative.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a important method for investigating the quantum mechanical properties of molecules. For derivatives of benzaldehyde (B42025) oxime, DFT calculations, often employing basis sets like 6-311++G(d,p), are instrumental in predicting their behavior.

Theoretical geometry optimization of 2-Isopropoxybenzaldehyde (B1295665) oxime reveals the most stable three-dimensional arrangement of its atoms. These calculations can predict bond lengths, bond angles, and dihedral angles. For analogous molecules like 2-methoxybenzaldehyde, studies have shown that the planar conformation of the heavy-atom skeleton is the most stable. It is anticipated that 2-Isopropoxybenzaldehyde oxime would also exhibit a largely planar structure with respect to the benzene (B151609) ring and the oxime group, with the isopropoxy group oriented to minimize steric hindrance.

The electronic structure can be further understood by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In related oxime derivatives, the HOMO is typically localized over the more electron-rich regions, such as the benzene ring and the oxime group, while the LUMO is distributed over the electron-accepting parts of the molecule.

Table 1: Predicted Electronic Properties of a Model Benzaldehyde Oxime Derivative

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability |

Note: Data is hypothetical and based on typical values for similar aromatic oximes.

Vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of 2-Isopropoxybenzaldehyde oxime, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of its functional groups. For instance, the characteristic stretching frequencies of the O-H, C=N, and C-O bonds can be predicted. Studies on similar molecules, such as 2-methoxybenzaldehyde and 4-ethoxybenzaldehyde, have demonstrated excellent agreement between calculated and experimental vibrational spectra, allowing for confident assignment of the observed bands. This approach helps in understanding the intramolecular dynamics of the molecule.

The analysis of molecular orbitals and electron density provides deeper insights into the chemical behavior of 2-Isopropoxybenzaldehyde oxime. Molecular Electrostatic Potential (MEP) maps are particularly useful as they illustrate the charge distribution on the molecule's surface. These maps use a color scale to denote electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For a molecule like 2-Isopropoxybenzaldehyde oxime, the oxygen and nitrogen atoms of the oxime and isopropoxy groups are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the oxime's hydroxyl group would be a region of positive potential.

Natural Bond Orbital (NBO) analysis is another powerful technique that examines the delocalization of electron density between filled and empty orbitals. This analysis can quantify the stabilizing effects of hyperconjugation and intramolecular charge transfer, providing a more detailed picture of the electronic interactions within the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For 2-Isopropoxybenzaldehyde oxime, this can involve studying its formation, isomerization, or subsequent transformations.

To understand the kinetics of a reaction, it is crucial to identify and characterize the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the transition state and calculate its energy. For reactions involving oximes, such as their formation from an aldehyde and hydroxylamine (B1172632) or their rearrangement, DFT calculations can model the bond-breaking and bond-forming processes that occur in the transition state. The vibrational frequency of the transition state is also calculated to confirm that it represents a true saddle point on the potential energy surface, characterized by a single imaginary frequency.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides valuable information about the reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the activation energy barrier). For instance, in the case of an intramolecular cyclization reaction involving an oxime, computational studies can determine the most favorable pathway by comparing the energy barriers of different possible routes. These energy profiles can reveal whether a reaction is likely to proceed under certain conditions and can help in understanding the factors that control the reaction's outcome.

Conformation and Stereoisomerism Analysis (E/Z Isomerism of Oximes)

The presence of a carbon-nitrogen double bond (C=N) in 2-Isopropoxybenzaldehyde oxime gives rise to geometric isomerism, specifically E/Z isomerism. The "E" (entgegen) and "Z" (zusammen) descriptors are used to denote the spatial arrangement of substituents around the double bond. In the context of aldoximes, the isomers are defined by the relative orientation of the hydroxyl group (-OH) of the oxime and the hydrogen atom attached to the imine carbon.

Z-isomer: The hydroxyl group and the hydrogen atom are on the same side of the C=N double bond.

E-isomer: The hydroxyl group and the hydrogen atom are on opposite sides of the C=N double bond.

The relative stability of the E and Z isomers of substituted benzaldehyde oximes is influenced by steric and electronic factors. For many benzaldehyde oximes, the Z-isomer is found to be the thermodynamically more stable form. wikipedia.org Computational studies on related oximes have shown that the energy difference between the E and Z isomers can be quantified. For instance, calculations on other oxime structures have determined the Gibbs free energy difference, indicating the more stable isomer. mdpi.com

The interconversion between E and Z isomers of oximes is possible, though it often requires specific conditions such as acid catalysis or photoirradiation, as the rotational barrier around the C=N double bond is significant. researchgate.net Computational methods can be employed to calculate the energy barrier for this isomerization, providing insights into the kinetic stability of each isomer.

Table 1: General Characteristics of E/Z Isomerism in Aldoximes

| Feature | Description | Relevance to 2-Isopropoxybenzaldehyde oxime |

| Basis of Isomerism | Restricted rotation around the C=N double bond. | The fundamental reason for the existence of E and Z isomers. |

| Nomenclature | Based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N bond. | The hydroxyl group and the aromatic ring are the higher priority groups on the nitrogen and carbon atoms, respectively. |

| Relative Stability | Generally, the Z-isomer is thermodynamically more stable for many benzaldehyde oximes. | The specific stability of the isomers of 2-Isopropoxybenzaldehyde oxime would be influenced by the ortho-isopropoxy group. |

| Interconversion | Can occur under specific conditions (e.g., acid catalysis, heat, or light). | The energy barrier for interconversion is typically high, allowing for the potential isolation of individual isomers. |

Molecular Dynamics Simulations (relevant for related oximes)

In the context of 2-Isopropoxybenzaldehyde oxime, an MD simulation could be employed to:

Explore Conformational Space: To identify the accessible conformations of the isopropoxy group and the oxime moiety and to understand their flexibility.

Analyze Solvent Effects: To study the interaction of the molecule with solvent molecules and how this influences its conformation and dynamics.

Investigate Intermolecular Interactions: To simulate the behavior of multiple 2-Isopropoxybenzaldehyde oxime molecules and study potential aggregation or self-assembly.

A study on a substituted benzaldehyde oxime derivative utilized molecular dynamics simulations to analyze the interactions with water molecules by calculating radial distribution functions. uns.ac.rsresearchgate.net This type of analysis for 2-Isopropoxybenzaldehyde oxime could reveal how the isopropoxy and oxime functional groups interact with their environment.

Table 2: Potential Applications of Molecular Dynamics Simulations for 2-Isopropoxybenzaldehyde Oxime

| Simulation Aspect | Information Gained | Potential Relevance |

| Conformational Dynamics | Flexibility of the isopropoxy group and rotation around single bonds. | Understanding the molecule's shape and how it might interact with other molecules. |

| Solvation Shell Analysis | The arrangement and dynamics of solvent molecules around the solute. | Predicting solubility and understanding interactions in solution. |

| Interaction with Biomolecules | Binding affinity and mode of interaction with a target protein. | Hypothetical applications in drug design and discovery. |

| Thermodynamic Properties | Calculation of free energies of binding or conformational changes. | Quantitative prediction of molecular stability and interactions. |

Applications in Advanced Organic Synthesis

2-Isopropoxybenzaldehyde (B1295665) Oxime as a Versatile Synthon

In the realm of retrosynthetic analysis, a synthon is a conceptual fragment of a molecule used to assist in planning its synthesis. 2-Isopropoxybenzaldehyde oxime can serve as a versatile synthon for various reactive intermediates. The oxime moiety is a rich source of chemical transformations, capable of acting as a precursor to nitrones, nitrile oxides, and iminyl radicals.

The isopropoxy group at the ortho position exerts a significant steric and electronic influence on the reactivity of the oxime. This can be leveraged to achieve regioselectivity in reactions involving the aromatic ring or the oxime functional group. For instance, in cycloaddition reactions, the bulky isopropoxy group can direct the approach of a dipolarophile.

Table 1: Potential Synthetic Equivalents Derived from 2-Isopropoxybenzaldehyde Oxime

| Synthon | Potential Synthetic Equivalent |

| 2-Isopropoxybenzoyl cation | 2-Isopropoxybenzaldehyde |

| 2-Isopropoxybenzylidene nitrone | In situ generation from the oxime |

| 2-Isopropoxybenzonitrile oxide | In situ generation from the oxime |

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. While specific literature on 2-isopropoxybenzaldehyde oxime in MCRs is not widely available, oximes, in general, are known participants in such reactions.

One potential application is in Povarov-type reactions, which involve an aniline (B41778), an aldehyde (or its oxime derivative), and an activated alkene to form tetrahydroquinolines. The electronic nature of the 2-isopropoxy substituent could modulate the reactivity of the intermediate imine or nitrone, influencing the reaction rate and diastereoselectivity.

Integration into Flow Chemistry Systems

Flow chemistry, utilizing continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to scale up reactions rapidly.

Continuous Flow Synthesis of 2-Isopropoxybenzaldehyde Oxime Analogues

The synthesis of oximes themselves can be readily adapted to flow chemistry systems. A continuous process for preparing analogues of 2-isopropoxybenzaldehyde oxime would involve pumping a solution of the corresponding aldehyde and hydroxylamine (B1172632) through a heated reactor coil. This method allows for precise control over reaction time and temperature, often leading to higher yields and purity compared to batch methods.

Microreactor Technology for Oxime-Mediated Reactions